Rad51-IN-1

Vue d'ensemble

Description

RAD51-IN-1: est un inhibiteur de petite molécule qui cible la protéine RAD51, qui joue un rôle crucial dans la voie de réparation par recombinaison homologue des cassures double brin de l'ADN. Ce composé a suscité un intérêt considérable dans le domaine de la recherche sur le cancer en raison de son potentiel à améliorer l'efficacité des thérapies dommageables pour l'ADN en inhibant la réparation des dommages à l'ADN dans les cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de RAD51-IN-1 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et leur fonctionnalisation ultérieure. La voie de synthèse exacte peut varier, mais elle comprend généralement les étapes suivantes :

Formation de la structure centrale: La structure centrale de this compound est synthétisée par une série de réactions de condensation et de cyclisation.

Fonctionnalisation: La structure centrale est ensuite fonctionnalisée avec divers substituants afin d'améliorer son affinité de liaison et sa spécificité pour la protéine RAD51.

Purification: Le produit final est purifié à l'aide de techniques telles que la chromatographie sur colonne et la recristallisation afin d'obtenir un composé de haute pureté

Méthodes de production industrielle: La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour la production à grande échelle, la garantie d'une qualité et d'un rendement constants, et la mise en œuvre de mesures strictes de contrôle de la qualité. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont utilisées pour surveiller la pureté et l'identité du composé tout au long du processus de production .

Analyse Des Réactions Chimiques

Types de réactions: RAD51-IN-1 subit diverses réactions chimiques, notamment :

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.

Réactifs et conditions courants :

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution: Divers nucléophiles et électrophiles sont utilisés dans les réactions de substitution, en fonction de la modification souhaitée

Produits principaux: Les produits principaux formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus en profondeur pour leur activité biologique et leurs applications thérapeutiques potentielles .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie: this compound est utilisé comme composé outil pour étudier les mécanismes de réparation de l'ADN et de recombinaison homologue.

Biologie: Le composé est utilisé dans la recherche pour comprendre le rôle de RAD51 dans les processus cellulaires et sa régulation.

Médecine: this compound est étudié pour son potentiel en tant qu'agent thérapeutique dans le traitement du cancer, en particulier en association avec des thérapies dommageables pour l'ADN afin d'améliorer leur efficacité.

Industrie: Le composé est utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les voies de réparation de l'ADN

Mécanisme d'action

This compound exerce ses effets en se liant à la protéine RAD51 et en inhibant son activité dans la voie de réparation par recombinaison homologue. Cette inhibition empêche la réparation des cassures double brin de l'ADN, ce qui conduit à l'accumulation de dommages à l'ADN dans les cellules cancéreuses. Les cibles moléculaires de this compound comprennent la protéine RAD51 elle-même et d'autres protéines impliquées dans la voie de recombinaison homologue, telles que BRCA2 et PALB2 .

Applications De Recherche Scientifique

RAD51-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a tool compound to study the mechanisms of DNA repair and homologous recombination.

Biology: The compound is employed in research to understand the role of RAD51 in cellular processes and its regulation.

Medicine: this compound is being investigated for its potential as a therapeutic agent in cancer treatment, particularly in combination with DNA-damaging therapies to enhance their efficacy.

Industry: The compound is used in the development of new drugs and therapeutic strategies targeting DNA repair pathways

Mécanisme D'action

RAD51-IN-1 exerts its effects by binding to the RAD51 protein and inhibiting its activity in the homologous recombination repair pathway. This inhibition prevents the repair of DNA double-strand breaks, leading to the accumulation of DNA damage in cancer cells. The molecular targets of this compound include the RAD51 protein itself and other proteins involved in the homologous recombination pathway, such as BRCA2 and PALB2 .

Comparaison Avec Des Composés Similaires

RAD51-IN-1 est unique par sa haute spécificité et sa puissance en tant qu'inhibiteur de RAD51. Des composés similaires comprennent :

RS-1: Un autre inhibiteur de RAD51 qui améliore l'activité de RAD51, mais qui possède des propriétés de liaison et des effets différents.

B02: Un inhibiteur de petite molécule de RAD51 qui perturbe les interactions RAD51-ADN.

RI-1: Un composé qui inhibe RAD51 en se liant à son domaine ATPase

Comparé à ces composés, this compound offre un avantage distinct en termes de spécificité et de potentiel d'utilisation dans des thérapies combinées .

Propriétés

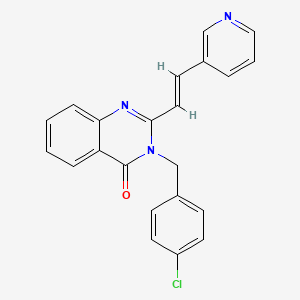

IUPAC Name |

3-[(4-chlorophenyl)methyl]-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O/c23-18-10-7-17(8-11-18)15-26-21(12-9-16-4-3-13-24-14-16)25-20-6-2-1-5-19(20)22(26)27/h1-14H,15H2/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNDWTVLZSMOQU-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CN=CC=C3)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CN=CC=C3)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

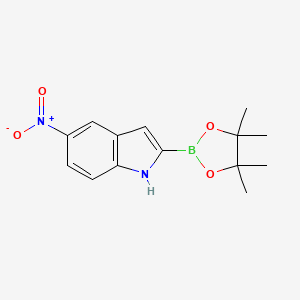

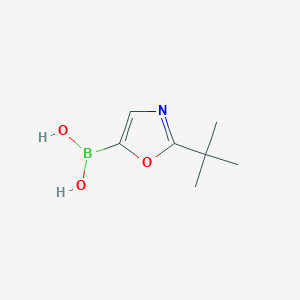

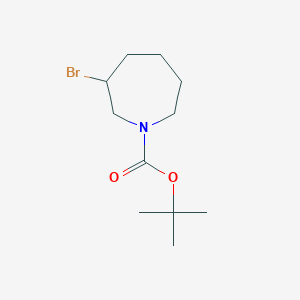

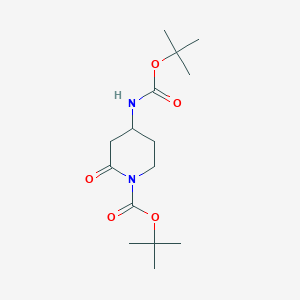

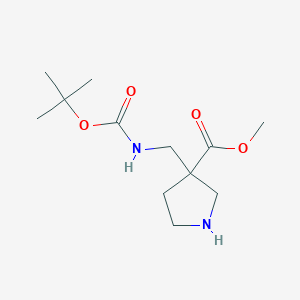

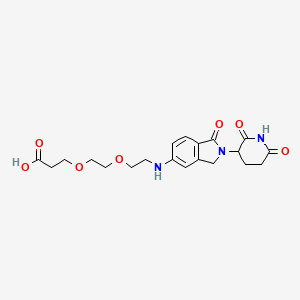

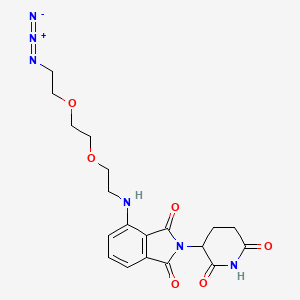

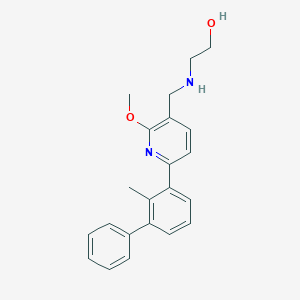

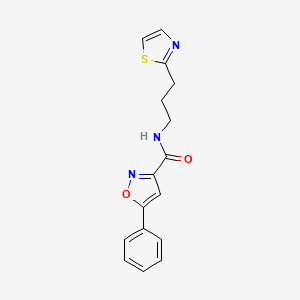

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,5R)-2-azabicyclo[2.2.2]octan-5-ol](/img/structure/B8195831.png)

![(4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B8195839.png)

![tert-butyl (4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8195850.png)

![6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol](/img/structure/B8195853.png)

![(6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B8195912.png)